molecular formula C16H18ClNO2 B1425240 Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride CAS No. 1211495-99-6

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride

Cat. No. B1425240
CAS RN: 1211495-99-6
M. Wt: 291.77 g/mol
InChI Key: NDKVVZGPVQHQRH-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the amino acid phenylalanine and has been found to exhibit several biochemical and physiological effects. In

Scientific Research Applications

Anticancer Applications

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride derivatives have been studied for their potential as anticancer agents. The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have shown significant in vitro cytotoxicity against various human tumor cell lines. These findings highlight the compound's relevance in the development of new anticancer drugs (T. S. Basu Baul et al., 2009).

Immunomodulatory Effects

Research on derivatives of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride, such as 2-substituted 2-aminopropane-1,3-diols, has demonstrated immunosuppressive activities. These compounds have shown a lymphocyte-decreasing effect and an immunosuppressive effect on rat skin allograft, indicating potential applications in organ transplantation and autoimmune diseases (M. Kiuchi et al., 2000).

Chemical Synthesis and Stereochemistry

The compound has been used in the synthesis and resolution of chiral molecules, providing insights into the stereochemistry of nucleophilic addition reactions. This research aids in the development of methodologies for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry (S. Drewes et al., 1992).

Materials Science and Corrosion Inhibition

In materials science, derivatives of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, a common condition in industrial pickling processes. The efficiency of these compounds in preventing corrosion, alongside their theoretical and experimental characterization, supports their application in corrosion protection technologies (N. Gupta et al., 2017).

Molecular Machines and Fuel Release

The compound has been explored for its role in controlling the liberation rate of chemical fuels for the operation of molecular machines. This application is significant in the development of nanotechnology and molecular engineering, where precise control over molecular motion is essential (Chiara Biagini et al., 2020).

properties

IUPAC Name

methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKVVZGPVQHQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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